molecular formula C22H19ClN2O2S B4063187 Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B4063187
M. Wt: 410.9 g/mol
InChI Key: JJGHNIUPCRQTLF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, a methylsulfanyl group, and a phenyl group attached to a dihydropyridine ring

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

Preparation Methods

The synthesis of Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the mixture being heated under reflux . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the cyano group to an amine group using reagents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels in the cell membrane. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers, which target the L-type calcium channels in vascular smooth muscle cells .

Comparison with Similar Compounds

Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can be compared to other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. While these compounds share a similar core structure, the presence of different substituents on the dihydropyridine ring imparts unique pharmacological properties. For example:

These differences highlight the importance of structural modifications in optimizing the therapeutic potential of dihydropyridine derivatives.

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2S/c1-3-27-22(26)19-18(15-11-7-8-12-17(15)23)16(13-24)21(28-2)25-20(19)14-9-5-4-6-10-14/h4-12,18,25H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGHNIUPCRQTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SC)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
Reactant of Route 5
Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
Reactant of Route 6
Ethyl 4-(2-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate

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